1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone

Description

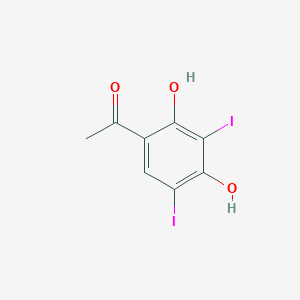

1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone is a polyhalogenated phenolic acetophenone derivative characterized by hydroxyl groups at positions 2 and 4, and iodine substituents at positions 3 and 5 on the aromatic ring. The diiodo substitution pattern confers unique steric and electronic properties, distinguishing it from non-halogenated or differently substituted phenolic ethanones.

Properties

CAS No. |

62069-34-5 |

|---|---|

Molecular Formula |

C8H6I2O3 |

Molecular Weight |

403.94 g/mol |

IUPAC Name |

1-(2,4-dihydroxy-3,5-diiodophenyl)ethanone |

InChI |

InChI=1S/C8H6I2O3/c1-3(11)4-2-5(9)8(13)6(10)7(4)12/h2,12-13H,1H3 |

InChI Key |

WZJYEVYUERSTQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1O)I)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone typically involves the iodination of a precursor compound, such as 2,4-dihydroxyacetophenone. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions on the phenyl ring. Common reagents used in this process include iodine and an oxidizing agent, such as hydrogen peroxide or sodium iodate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of diiodoquinones.

Reduction: Formation of diiodophenylethanol.

Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including:

- Oxidation : Hydroxyl groups can be oxidized to form quinones.

- Reduction : The ethanone group can be reduced to an alcohol.

- Substitution : Iodine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

Research indicates that 1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone exhibits antimicrobial and anticancer properties . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL .

Medicine

The compound is being investigated for its potential in drug development, particularly in designing iodine-containing pharmaceuticals. Its biological activity suggests possible applications in treating infections and cancer . For instance, it has been noted for its cytotoxic effects against multiple human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. Its ability to form hydrogen bonds and halogen bonds enhances its utility in various formulations.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of synthesized hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid (which relates structurally), several compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial agents based on similar structural frameworks .

Case Study 2: Anticancer Potential

Research involving various derivatives of this compound revealed promising anticancer activity against multiple human cancer cell lines. The MTT assay indicated that certain derivatives had IC50 values indicating effective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and halogen bonds, influencing its activity in biological systems. Pathways involved may include oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

Halogenated Derivatives

- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9): Molecular Formula: C₈H₆F₂O₂; Molecular Weight: 172.13 g/mol. However, fluorine’s strong electron-withdrawing effect may alter reactivity in electrophilic substitution reactions .

- 1-(2-Hydroxy-3,5-diiodophenyl)ethanone (CAS 7191-46-0): Molecular Formula: C₈H₆I₂O₂; Molecular Weight: 387.94 g/mol. The iodine substituents at positions 3 and 5, combined with a hydroxyl group at position 2, highlight the importance of substitution patterns on bioactivity. This compound may exhibit distinct pharmacokinetic profiles compared to the 2,4-dihydroxy analog due to differences in hydrogen-bonding capacity .

Methyl- and Methoxy-Substituted Analogs

- 1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethanone (Clavatol) (CAS 577-45-7): Molecular Formula: C₁₀H₁₂O₃; Molecular Weight: 180.20 g/mol; Melting Point: 184–186°C. Methyl groups at positions 3 and 5 enhance lipophilicity but lack the electron-withdrawing effects of iodine. Clavatol is biosynthesized via Friedel-Crafts acylation and exhibits moderate bioactivity in fungal metabolites .

- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 2478-38-8): Molecular Formula: C₁₀H₁₂O₄; Molecular Weight: 196.20 g/mol. This compound is a key intermediate in lignin degradation studies .

Propyl-Substituted Derivatives

- 1-(2,4-Dihydroxy-5-propylphenyl)ethanone (CAS 63411-87-0): Molecular Formula: C₁₁H₁₄O₃; Molecular Weight: 194.23 g/mol. The propyl group at position 5 introduces significant hydrophobicity, which may enhance membrane permeability in biological systems. Synthesized via Nencki or Hoesch reactions, this compound exemplifies the role of alkyl chains in modulating physicochemical properties .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone* | C₈H₆I₂O₂ | ~387.94 | Not reported | 2,4-OH; 3,5-I |

| 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone | C₈H₆F₂O₂ | 172.13 | Not reported | 2-OH; 3,5-F |

| Clavatol | C₁₀H₁₂O₃ | 180.20 | 184–186 | 2,4-OH; 3,5-CH₃ |

| 1-(4-Hydroxy-3,5-diiodophenyl)ethanone | C₈H₆I₂O₂ | 387.94 | Not reported | 4-OH; 3,5-I |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone | C₁₀H₁₂O₄ | 196.20 | Not reported | 4-OH; 3,5-OCH₃ |

*Estimated based on structural analogs.

Biological Activity

1-(2,4-Dihydroxy-3,5-diiodophenyl)ethanone, also known as Euparin (CAS Number: 532-48-9), is a compound that has garnered attention for its diverse biological activities. This article explores its antiviral, antimicrobial, and anticancer properties based on various research findings.

Antiviral Activity

Euparin has demonstrated significant antiviral activity against poliovirus types 1, 2, and 3. The effective concentration (EC50) values for these viruses are as follows:

- Poliovirus Type 1 : 0.47 µg/mL

- Poliovirus Type 2 : 0.12 µg/mL

- Poliovirus Type 3 : 0.15 µg/mL

These findings suggest that Euparin may serve as a potential therapeutic agent in combating poliovirus infections .

Antimicrobial Activity

The antimicrobial efficacy of Euparin has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria. Notably, the compound showed remarkable activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) | Comparison with Nitrofurantoin |

|---|---|---|

| Staphylococcus aureus | 3.91 | Two times higher than Nitrofurantoin (7.81 µg/mL) |

| Escherichia coli | 0.98 | Four times lower than Nitrofurantoin (3.91 µg/mL) |

| Micrococcus luteus | 0.48 | 130-fold higher than Nitrofurantoin (62.5 µg/mL) |

These results highlight the potential of Euparin as a strong antimicrobial agent, especially in treating infections caused by resistant strains .

Anticancer Properties

Research has also focused on the anticancer potential of Euparin. In vitro studies have shown that it exhibits selective cytotoxicity towards various cancer cell lines, including lung, liver, and glioblastoma cells.

Case Study: Cytotoxicity Assessment

In a study assessing the antiproliferative activity of hydrazide-hydrazones derived from Euparin:

- The compound N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide showed an IC50 value of 0.77 µM against LN-229 glioblastoma cells.

- The selectivity index indicated that these compounds were significantly more toxic to cancer cells compared to normal HEK-293 cells.

The findings suggest that derivatives of Euparin could be developed into effective anticancer agents .

The biological activity of Euparin can be attributed to its ability to interact with specific molecular targets involved in viral replication and bacterial growth inhibition. The compound's structure allows it to bind effectively to these targets, disrupting their function and leading to cell death or inhibition of viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.